5-Ethyl-1,2,3,4-tetrahydroquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
5-ethyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C11H15N/c1-2-9-5-3-7-11-10(9)6-4-8-12-11/h3,5,7,12H,2,4,6,8H2,1H3 |
InChI Key |
IPRDYWYJPWRKFD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2CCCNC2=CC=C1 |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 5 Ethyl 1,2,3,4 Tetrahydroquinoline and Structural Analogues
Strategic Direct and Convergent Synthetic Routes
Direct and convergent synthetic strategies offer efficient pathways to the 5-Ethyl-1,2,3,4-tetrahydroquinoline core, often minimizing step counts and maximizing atom economy. These methods include catalytic hydrogenation, reductive cyclization, multi-component reactions, and cascade sequences.
Catalytic Hydrogenation and Reductive Cyclization Protocols
Catalytic hydrogenation of the corresponding quinoline (B57606) precursor, 5-ethylquinoline (B1640926), represents the most direct route to this compound. This method typically involves the reduction of the heterocyclic aromatic ring system. A variety of catalytic systems have been developed for the hydrogenation of quinolines, often with high efficiency and selectivity for the nitrogen-containing ring. researchgate.netsioc-journal.cn For instance, iridium and ruthenium-based catalysts have demonstrated high efficacy under mild conditions. dicp.ac.cn While specific conditions for 5-ethylquinoline are not extensively detailed in the provided literature, general protocols for substituted quinolines can be applied.
Reductive cyclization of suitable precursors is another powerful strategy. This can involve the cyclization of nitroarenes, which upon reduction of the nitro group, undergo intramolecular condensation to form the tetrahydroquinoline ring. nih.govmdpi.com For example, a domino reaction involving the reduction of a 2-nitroarylketone or aldehyde, followed by reductive amination, can yield tetrahydroquinolines in high yields. nih.govmdpi.com
Table 1: Catalytic Systems for Hydrogenation of Quinolines
| Catalyst System | Substrate Scope | General Conditions | Key Features | Reference |
|---|---|---|---|---|
| [Ru(p-cymene)Cl2]2/I2 | Various substituted quinolines | H2 (600 psi), THF, 20°C | High efficiency and chemoselectivity | dicp.ac.cn |
| Ir/meso_S-C | Quinolines with electron-donating or -withdrawing groups | H2 (2 MPa), Ethanol, 100°C | High regioselectivity for the N-containing ring | researchgate.net |
| Pt NPs on UiO-67N | Quinoline and its derivatives | H2, Room Temperature | High conversion (>99%) and selectivity (>99%) | sioc-journal.cn |
| Cobalt-amido complex | Quinolines | H3N·BH3, THF, Room Temperature | Partial transfer hydrogenation to 1,2-dihydroquinolines | nih.gov |
Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs) are highly convergent processes where three or more starting materials react in a single synthetic operation to form a complex product. nih.gov These reactions are prized for their efficiency and ability to generate molecular diversity. The Povarov reaction, a well-known MCR, can be employed to construct the tetrahydroquinoline scaffold. researchgate.netsci-rad.com In the context of synthesizing a 5-ethyl substituted analogue, a three-component reaction could involve 3-ethylaniline (B1664132), an appropriate aldehyde, and an alkene. sci-rad.combeilstein-journals.org
Another example of an MCR is the Mannich reaction, which can be used to synthesize N-Mannich bases of tetrahydroquinoline in a one-pot, three-component condensation. nih.gov
Advanced Aza-Diels-Alder and Related Cycloaddition Pathways
Cycloaddition reactions, particularly the aza-Diels-Alder reaction, are powerful tools for the construction of six-membered nitrogen-containing heterocycles like tetrahydroquinoline.
Povarov Reaction Variations for Tetrahydroquinoline Formation
The Povarov reaction is a formal aza-Diels-Alder reaction between an N-arylimine and an electron-rich alkene to produce tetrahydroquinolines. researchgate.netsci-rad.com This reaction can be performed in a one-pot, multi-component fashion, which enhances its synthetic utility. researchgate.net For the synthesis of this compound, 3-ethylaniline would be a key starting material, which would react with an aldehyde to form the requisite imine in situ, followed by cycloaddition with a suitable dienophile. sci-rad.com Lewis or Brønsted acids are typically used to catalyze this transformation. sci-rad.com Mechanochemical methods have also been developed for the Povarov reaction, offering a solvent-free and often faster alternative. nih.gov
Table 2: Povarov Reaction for Tetrahydroquinoline Synthesis
| Reaction Type | Components | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|---|
| Three-component Povarov | Aniline (B41778), Aldehyde, Alkene | Lewis acids (e.g., AlCl3, Cu(OTf)2) | Convergent, one-pot synthesis | researchgate.netsci-rad.com |
| Domino Povarov | Arylamine, Methyl propiolate, Aromatic aldehyde | p-Toluenesulfonic acid, Ethanol | Forms polysubstituted tetrahydroquinolines | beilstein-journals.org |
| Mechanochemical Povarov | Aromatic amines, α-ketoaldehydes, α,β-unsaturated hydrazones | Vibratory ball mill, Zirconium oxide | Solvent-free, rapid reaction | nih.gov |
Imino Diels-Alder Cycloaddition Methodologies
The imino-Diels-Alder reaction is a versatile method for synthesizing tetrahydroquinolines. chemrxiv.orgmedicopublication.comresearchgate.net This reaction involves the [4+2] cycloaddition of an imine with a dienophile. beilstein-journals.org To synthesize a 5-ethyl substituted tetrahydroquinoline via this route, an imine derived from 3-ethylaniline would be a logical intermediate. The reaction offers high regioselectivity and stereospecificity, making it a powerful tool in organic synthesis. chemrxiv.org The development of catalytic and one-pot procedures has significantly expanded the scope and applicability of the imino-Diels-Alder reaction for the preparation of a wide array of tetrahydroquinoline derivatives. researchgate.net
Innovative Catalytic Systems in Tetrahydroquinoline Synthesis
Modern synthetic strategies for tetrahydroquinolines heavily rely on the development of novel catalytic systems that offer high efficiency, selectivity, and functional group tolerance. These systems can be broadly categorized into transition metal catalysis, organocatalysis, and metal-free or photochemical methods.
Transition Metal Catalysis (e.g., Palladium, Ruthenium, Gold, Silver, Manganese)
Transition metal catalysts have proven to be powerful tools for the synthesis of tetrahydroquinolines, enabling a variety of transformations.
Palladium: Palladium catalysts are widely used in the synthesis of tetrahydroquinolines. For instance, a palladium-catalyzed reductive system employing sodium hydride as a hydrogen donor and acetic anhydride (B1165640) as an activator facilitates the transfer hydrogenation and acetylation of quinolines to their tetrahydro derivatives. organic-chemistry.org Palladium-catalyzed cycloadditions involving the activation of C(sp³)–H bonds have also been developed, providing a direct route to highly substituted tetrahydroquinoline skeletons from readily available starting materials. acs.org
Ruthenium: Ruthenium catalysts are effective for the transfer hydrogenation of quinolines. A commercially available RuCl₃·xH₂O precatalyst, in combination with borane-ammonia (H₃N-BH₃) as the hydrogen source, provides a method for the reduction of quinolines to the corresponding tetrahydroquinolines in very good yields. organic-chemistry.org
Gold: Gold catalysts have been employed in tandem hydroamination/asymmetric transfer hydrogenation reactions to produce tetrahydroquinolines with high yields and enantioselectivities. organic-chemistry.org In these reactions, the gold catalyst can act as a π-Lewis acid in the hydroamination step and as a chiral Lewis acid in the asymmetric hydrogen-transfer step. organic-chemistry.org Unsupported nanoporous gold (AuNPore) has also been used as a recyclable catalyst for the regioselective hydrogenation of quinolines using organosilane and water as a hydrogen source. organic-chemistry.org
Silver: A ligand- and base-free silver-catalyzed reduction of quinolines offers an environmentally friendly method for accessing various 1,2,3,4-tetrahydroquinoline (B108954) derivatives at room temperature. organic-chemistry.org Mechanistic studies suggest that Ag-H is the effective reducing species in this transformation. organic-chemistry.org
Manganese: Manganese-based catalysts have emerged as a more sustainable alternative to precious metals. A manganese(I) PN³ pincer complex has been shown to promote the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols via a borrowing hydrogen methodology. acs.orgnih.gov This one-pot cascade reaction is highly atom-efficient, with water as the only byproduct. acs.orgnih.gov
Table 1: Transition Metal-Catalyzed Synthesis of Tetrahydroquinolines
| Metal Catalyst | Reaction Type | Key Features |
| Palladium | Reductive Transfer Hydrogenation / Cycloaddition | Uses NaH as H₂ donor; C(sp³)–H activation. organic-chemistry.orgacs.org |
| Ruthenium | Transfer Hydrogenation | Uses borane-ammonia as H₂ source. organic-chemistry.org |
| Gold | Tandem Hydroamination/Asymmetric Transfer Hydrogenation | Dual role as π-Lewis acid and chiral Lewis acid. organic-chemistry.org |
| Silver | Reduction of Quinolines | Ligand- and base-free, operates at room temperature. organic-chemistry.org |
| Manganese | Borrowing Hydrogen Methodology | Atom-efficient, uses a pincer complex, water as byproduct. acs.orgnih.gov |
Organocatalysis and Brønsted/Lewis Acid Catalysis
Organocatalysis and acid catalysis provide metal-free alternatives for the synthesis of tetrahydroquinolines, often affording high levels of enantioselectivity. thieme-connect.comthieme-connect.com These methods are broadly classified based on the nature of the catalyst-substrate interaction into covalent and noncovalent catalysis. thieme-connect.com
Organocatalysis: Chiral organocatalysts, such as cinchona alkaloid-based derivatives, have been successfully employed in the asymmetric [4+2] cycloannulation of ortho-aminophenyl para-quinone methides with alkenes to construct tetrahydroquinolines with three contiguous stereogenic centers. acs.orgnih.gov This approach represents the first example of catalytic asymmetric cycloannulation of these specific substrates. acs.orgnih.gov Supramolecular organocatalysis, using a combination of quinidine-NH-thiourea and L-phenylalanine, has also been utilized for the synthesis of functionalized chiral tetrahydroquinolines. nih.gov
Brønsted Acid Catalysis: Chiral Brønsted acids, such as phosphoric acids and N-triflyl phosphoramides, are effective catalysts for the enantioselective synthesis of tetrahydroquinolines. rsc.orgznaturforsch.comresearchgate.net For instance, a chiral phosphoric acid can catalyze the dehydrative cyclization of 2-aminochalcones followed by an asymmetric reduction to yield tetrahydroquinolines with excellent yields and enantioselectivities. organic-chemistry.org The combination of photochemistry and asymmetric Brønsted acid catalysis has also been developed for the synthesis of tetrahydroquinolines from aminochalcones. rsc.org
Lewis Acid Catalysis: Lewis acids, such as gadolinium triflate, have been shown to efficiently catalyze the formation of polycyclic tetrahydroquinolines via an intramolecular 1,5-hydride shift and ring closure sequence at room temperature. nih.govacs.orgresearchgate.netcapes.gov.brfigshare.com This method provides a significant improvement over harsher thermal conditions. acs.org Boron trifluoride-diethyl ether has also been used, albeit in stoichiometric amounts, to accelerate this type of rearrangement. acs.org
Table 2: Organocatalysis and Acid Catalysis in Tetrahydroquinoline Synthesis
| Catalysis Type | Catalyst Example | Reaction Type | Key Features |
| Organocatalysis | Cinchona Alkaloids | Asymmetric [4+2] Cycloannulation | High diastereo- and enantioselectivity. acs.orgnih.gov |
| Brønsted Acid | Chiral Phosphoric Acid | Dehydrative Cyclization/Asymmetric Reduction | High yields and enantioselectivities. organic-chemistry.org |
| Lewis Acid | Gadolinium Triflate | Intramolecular Hydride Shift/Ring Closure | Proceeds at room temperature. nih.govacs.orgresearchgate.netcapes.gov.brfigshare.com |
Metal-Free and Photochemical Catalytic Transformations
The development of metal-free and photochemical methods aligns with the principles of green chemistry by reducing reliance on potentially toxic and expensive metals and utilizing light as a renewable energy source.
Metal-Free Catalysis: Metal-free approaches to tetrahydroquinoline synthesis often involve radical-promoted cyclizations or the use of reagents like molecular iodine. mdpi.com For example, a visible light-promoted radical reaction mediated by N-bromosuccinamide can be used to synthesize 3-substituted quinolines, which can then be reduced to the corresponding tetrahydroquinolines. mdpi.com Another metal-free approach utilizes the photocatalytic properties of eosin (B541160) Y to achieve the selective hydroxylation of benzylic methylenes, a transformation that can be incorporated into tetrahydroquinoline synthesis. organic-chemistry.org
Photochemical Catalysis: Photochemical methods offer unique pathways for the synthesis of tetrahydroquinolines. A notable example is the photochemically induced radical annulation between maleimides and N-alkyl anilines, which proceeds through the formation of an electron donor-acceptor (EDA) complex. nih.govrsc.org This reaction can be driven by visible light and can be used to generate a library of tetrahydroquinoline derivatives. nih.govrsc.orgresearchgate.net The combination of photochemistry with other catalytic modes, such as Brønsted acid catalysis, has also been successfully applied to the asymmetric synthesis of tetrahydroquinolines. rsc.org
Table 3: Metal-Free and Photochemical Synthesis of Tetrahydroquinolines
| Method | Key Reagent/Catalyst | Reaction Type | Key Features |
| Metal-Free | N-Bromosuccinamide | Radical Cyclization | Visible light-promoted. mdpi.com |
| Photochemical | Eosin Y | Photocatalytic Hydroxylation | Utilizes a low-cost organic dye. organic-chemistry.org |
| Photochemical | Maleimides/N-Alkyl Anilines | Radical Annulation via EDA Complex | Driven by visible light. nih.govrsc.org |
Green Chemistry Principles in Tetrahydroquinoline Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of tetrahydroquinolines to develop more sustainable and environmentally benign processes.
Borrowing Hydrogen (BH) Methodology for Atom Economy
The "borrowing hydrogen" (BH) or "hydrogen autotransfer" methodology is a powerful strategy that enhances atom economy by avoiding the use of stoichiometric oxidizing or reducing agents. acs.orgyoutube.com This approach typically involves three steps: (i) catalytic dehydrogenation of an alcohol to an aldehyde or ketone, (ii) an intermediate reaction such as an aldol (B89426) condensation or imine formation, and (iii) hydrogenation of the intermediate by the catalyst, which returns the "borrowed" hydrogen. acs.orgyoutube.com
A prime example is the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols catalyzed by a manganese(I) PN³ pincer complex. acs.orgnih.gov This one-pot cascade reaction generates water as the sole byproduct, making it a highly atom-economical and environmentally friendly process. acs.orgnih.gov The BH methodology offers a significant advantage over traditional multi-step syntheses that often require the isolation of intermediates and the use of external reducing agents. nih.gov
Sustainable Solvent and Reagent Utilization
Electrochemical methods offer a sustainable approach by using electricity as a "reagent" and often employing environmentally benign solvents. For instance, the electrochemical hydrocyanomethylation of quinolines to tetrahydroquinoline derivatives can be performed at room temperature using acetonitrile (B52724) as both a hydrogen source and a cyanomethyl precursor. rsc.org This method is characterized by mild conditions and high efficiency. rsc.org Another green electrochemical method allows for the selenylation of tetrahydroquinolines, where simply adjusting the reaction conditions can lead to different products, and the only byproduct is hydrogen. rsc.org
The use of renewable starting materials is another key aspect of sustainable synthesis. The borrowing hydrogen methodology, for example, can utilize abundant and renewable alcohols as starting materials for the synthesis of tetrahydroquinolines. nih.gov Additionally, photochemical methods that utilize visible light as an energy source and air as an oxidant contribute to the development of greener synthetic protocols. researchgate.net
Spectroscopic Characterization and Structural Elucidation of 5 Ethyl 1,2,3,4 Tetrahydroquinoline
X-ray Crystallography for Precise Absolute Stereochemistry and ConformationThere is no available information on the crystal structure of 5-Ethyl-1,2,3,4-tetrahydroquinoline, which would be necessary to discuss its precise absolute stereochemistry and solid-state conformation.
Further empirical research involving the synthesis and analytical characterization of this compound is necessary to generate the data required to fulfill the detailed structural analysis requested.
Computational Chemistry and Theoretical Investigations of 5 Ethyl 1,2,3,4 Tetrahydroquinoline
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules with high accuracy.
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical stability, reactivity, and the energy of its lowest electronic excitation. physchemres.orgschrodinger.com A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. nih.gov
For the parent compound quinoline (B57606), DFT calculations have determined the HOMO-LUMO energy gap to be approximately 4.83 eV. researchgate.net In a study of a triazine derivative, the HOMO-LUMO gap was found to be 4.4871 eV, which reflects the chemical reactivity of the molecule. organic-chemistry.org The introduction of an ethyl group at the 5-position of the tetrahydroquinoline ring is expected to have a modest influence on the electronic structure. Alkyl groups are weakly electron-donating, which would be expected to slightly raise the energy of the HOMO and potentially lead to a marginally smaller HOMO-LUMO gap compared to the unsubstituted THQ, thereby increasing its reactivity.
The distribution of the HOMO and LUMO orbitals is also crucial. In quinoline derivatives, the HOMO is typically localized over the bicyclic ring system, particularly the electron-rich benzene (B151609) portion, while the LUMO is also distributed across the aromatic system. researchgate.net This distribution dictates how the molecule interacts with other reagents.
Table 1: Representative HOMO-LUMO Data for Related Compounds Note: This table presents data for related structures to infer the properties of 5-Ethyl-1,2,3,4-tetrahydroquinoline, as direct computational results for this specific compound are not widely published.
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Quinoline researchgate.net | DFT/6-31+G(d,p) | -6.646 | -1.816 | 4.83 |
| Triazine Derivative organic-chemistry.org | DFT/B3LYP/6-311++G | -6.2967 | -1.8096 | 4.4871 |
| Iron(III) Porphyrin Complex physchemres.org | B3LYP/6-311G(d,p) | - | - | 0.9042 |
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. researchgate.net These indices, derived from conceptual DFT, provide a framework for predicting chemical behavior. acs.org
Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential (less negative) indicates a greater tendency to donate electrons. physchemres.org
Chemical Hardness (η): Chemical hardness represents the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," and those with a small gap are "soft." physchemres.org Hard molecules are less reactive, while soft molecules are more reactive.
Electrophilicity Index (ω): This index measures the ability of a species to accept electrons. It is calculated as ω = μ² / (2η). A high electrophilicity index characterizes a good electrophile. acs.org
For this compound, the electron-donating nature of the ethyl group would be expected to slightly increase the chemical potential compared to THQ. This, in turn, would influence its hardness and electrophilicity.
Table 2: Representative Reactivity Descriptors for Related Compounds Note: Values are calculated based on the data in Table 1 to illustrate the expected range for quinoline-type structures.
| Compound | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |
| Quinoline researchgate.net | -4.231 | 2.415 | 3.704 |
| Triazine Derivative organic-chemistry.org | -4.053 | 2.244 | 3.659 |
Molecular Dynamics Simulations and Conformational Landscape Analysis
The saturated ring of this compound is not planar, giving rise to multiple possible conformations. Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to explore the potential energy surface of a molecule and identify its stable conformers. schrodinger.com
For the parent 1,2,3,4-tetrahydroquinoline (B108954) (THQ), computational studies have identified several stable conformers. rsc.orgresearchgate.net The saturated six-membered ring can adopt various twisted and envelope conformations. High-level calculations have shown that for THQ, there are two pairs of energetically equivalent enantiomorphic conformers, with a low energy barrier separating them. rsc.org This low barrier suggests that conformational cooling can occur, leading to the population of the lowest energy conformer under certain conditions. rsc.org
Mechanistic Insights via Theoretical Reaction Pathway Elucidation
Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions. By mapping the reaction pathway, identifying transition states, and calculating activation energies, theoretical studies can provide a detailed picture of how a molecule is formed.
The synthesis of tetrahydroquinolines can proceed through various routes, including the cyclization of N-aryl propargylamines or the reduction of quinolines. organic-chemistry.org For instance, the nitration of tetrahydroquinoline has been studied theoretically to understand the factors controlling regioselectivity. researchgate.net These studies model the formation of the key arenium ion intermediate (σ-complex) and analyze its stability to predict the final product distribution. researchgate.net The mechanism can involve a polar two-electron process or a single-electron transfer (SET), depending on the specific reactants and conditions. researchgate.net
For the synthesis of this compound, theoretical studies could be employed to investigate the mechanism of reactions such as Friedel-Crafts alkylation to introduce the ethyl group onto the tetrahydroquinoline scaffold or the cyclization of an appropriately substituted aniline (B41778) derivative. Such studies would calculate the energies of intermediates and transition states for reactions at different positions on the ring, providing a rationale for the observed product.
Regioselectivity and Stereoselectivity Prediction in Tetrahydroquinoline Formation
When synthesizing substituted tetrahydroquinolines, controlling regioselectivity (where a substituent adds) and stereoselectivity (the spatial arrangement of atoms) is crucial. Computational methods can predict these outcomes.
Regioselectivity: In electrophilic aromatic substitution reactions on the benzene ring of tetrahydroquinoline, the position of substitution is directed by the activating, ortho-, para-directing amino group. However, this is complicated by the fact that under acidic conditions, the nitrogen atom can be protonated, becoming a deactivating, meta-directing group. researchgate.net A computational study on the nitration of THQ showed that protecting the amino group is essential to achieve regioselectivity for the 6-position (para to the nitrogen). researchgate.net For this compound, electrophilic substitution would be directed by both the amino group and the ethyl group. Theoretical calculations of the stability of possible intermediates (e.g., σ-complexes) would be essential to predict the major product.
Stereoselectivity: In reactions that create a new stereocenter, such as the reduction of a substituted quinoline to a tetrahydroquinoline, computational chemistry can predict which stereoisomer is favored. For example, the synthesis of certain tetrahydroquinoline-based RXR agonists via a [4+2]-cycloaddition reaction showed high diastereoselectivity, which could be rationalized through computational modeling of the transition states. acs.org Similarly, asymmetric syntheses of tetrahydroquinolines using chiral catalysts have been developed, and DFT can be used to understand the origin of the enantioselectivity by modeling the catalyst-substrate interactions. mdpi.com
Chemical Reactivity and Derivatization Strategies of 5 Ethyl 1,2,3,4 Tetrahydroquinoline
Oxidative Dehydrogenation to Quinoline (B57606) Scaffolds
The conversion of tetrahydroquinolines to quinolines is a significant transformation, as the quinoline motif is a core structure in many pharmaceuticals. acs.orgacs.org Oxidative dehydrogenation provides a direct route to access these important aromatic heterocycles from their saturated precursors.
Recent advancements have focused on developing efficient and environmentally friendly catalytic systems for this transformation. One notable method employs a modular ortho-quinone catalyst system. nih.govorganic-chemistry.org This system, utilizing an o-quinone-based catalyst in conjunction with a Co(salophen) cocatalyst, facilitates the oxidative dehydrogenation of tetrahydroquinolines to quinolines using ambient air as the oxidant at room temperature. acs.orgacs.orgnih.gov A novel ruthenium-based catalyst, [Ru(phd)3]2+, has been shown to significantly enhance reaction rates and yields compared to earlier systems. organic-chemistry.org This catalytic system has demonstrated broad applicability with various substituted tetrahydroquinolines. organic-chemistry.org For instance, the dehydrogenation of tetrahydroquinoline to quinoline can achieve up to 93% yield within 24 hours under these mild conditions. organic-chemistry.org
The mechanism of this o-quinone-catalyzed dehydrogenation is proposed to proceed through a non-biomimetic "addition–elimination" pathway involving a hemiaminal intermediate, which allows for the oxidation of secondary amines like the nitrogen in the tetrahydroquinoline ring. acs.orgnih.gov The choice of cocatalyst can be crucial; for example, while Co(salophen) is generally effective, for some electron-rich substrates, using Bu4NI as the cocatalyst can lead to better yields by minimizing side-product formation. acs.orgnih.gov
Alternative approaches to the dehydrogenation of tetrahydroquinolines include the use of engineered amine oxidases, which offer a sustainable method for this transformation in aqueous media. rsc.org
Synthetic Transformations and Functionalization
The 5-Ethyl-1,2,3,4-tetrahydroquinoline scaffold can be further modified through various synthetic transformations, allowing for the introduction of diverse functional groups.
Electrophilic Aromatic Substitution on the Tetrahydroquinoline Ring
Electrophilic aromatic substitution (EAS) reactions on the tetrahydroquinoline ring are directed by the activating, ortho-, para-directing amino group. researchgate.net However, under the acidic conditions often required for EAS, the nitrogen atom is protonated, which can complicate the reaction. researchgate.net Protecting the amino group allows the substitution to proceed on the neutral molecule. researchgate.net
Common EAS reactions include:
Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using nitrating agents. A thorough study on the nitration of N-protected tetrahydroquinolines has been conducted to achieve regioselectivity, with a focus on obtaining the 6-nitro derivative. researchgate.net
Halogenation: Bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) has been investigated. researchgate.net The reaction conditions influence the outcome; for instance, using bromine in acetic acid can lead to the formation of a 6,8-dibromo derivative while preserving the tetrahydroquinoline ring. researchgate.net In some cases, oxidation to the corresponding quinoline can occur alongside bromination. researchgate.net
The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex. youtube.commasterorganicchemistry.comlibretexts.org Subsequent deprotonation restores the aromaticity of the ring. masterorganicchemistry.com
N-Alkylation and N-Acylation Reactions
The secondary amine of the tetrahydroquinoline ring is nucleophilic and readily undergoes N-alkylation and N-acylation reactions.
N-Alkylation: This involves the reaction of the tetrahydroquinoline with an alkylating agent, such as an alkyl halide, in the presence of a base. nih.gov For example, N-alkylation of tetrahydroisoquinolines (a related class of compounds) has been achieved using potassium carbonate as the base and potassium iodide as a catalyst. nih.gov A one-pot transfer hydrogenation and N-alkylation of quinolines with alcohols, mediated by a Pd/C/Zn system, provides a direct route to N-alkylated tetrahydroquinolines. rsc.org
N-Acylation: This reaction introduces an acyl group to the nitrogen atom, typically by reacting the tetrahydroquinoline with an acyl chloride or an acid anhydride (B1165640). This transformation is often used to protect the amino group during other synthetic steps. researchgate.net
Recent developments include photoredox catalysis for the N-dealkylation of tertiary amines, which can be applicable to complex structures. acs.org
Ring-Opening and Rearrangement Processes
While less common, ring-opening and rearrangement reactions of the tetrahydroquinoline scaffold can occur under specific conditions. For instance, domino reactions involving reduction or oxidation followed by cyclization are utilized in the synthesis of tetrahydroquinolines. nih.gov Certain metal-mediated reactions can also lead to rearrangements. mdpi.com
Stereoselective Reactions and Chiral Pool Synthesis
The synthesis of enantiomerically pure substituted tetrahydroquinolines is of significant interest due to their presence in numerous bioactive natural products and pharmaceuticals. nih.govmdpi.com
Stereoselective approaches to tetrahydroquinoline synthesis often involve domino reactions. nih.gov For example, a stereoselective formal synthesis of the alkaloid (±)-martinellic acid utilized a key tetrahydroquinoline intermediate. nih.govmdpi.com Asymmetric hydrogenation of quinolines using chiral catalysts is another important strategy to produce optically active tetrahydroquinolines. wikipedia.org Chiral phosphoric acids have been employed as catalysts for the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones. organic-chemistry.org
Furthermore, the synthesis of chiral 2,3-dihydro-4(1H)-quinolinones, which can be precursors to chiral tetrahydroquinolines, has been achieved using a chiral supramolecular host as the base. nih.gov
Future Research Directions in 5 Ethyl 1,2,3,4 Tetrahydroquinoline Chemistry
Exploration of Novel and Sustainable Synthetic Methodologies
The development of environmentally benign and atom-economical synthetic routes is a paramount goal in modern organic chemistry. Future research on 5-Ethyl-1,2,3,4-tetrahydroquinoline will likely focus on moving beyond traditional methods toward more sustainable practices.
One promising avenue is the application of domino reactions , also known as cascade or tandem reactions. These processes allow for the construction of complex molecules like tetrahydroquinolines in a single operation without isolating intermediates, which improves atom economy and reduces waste. nih.gov Strategies involving the reduction of a nitro group followed by reductive amination have proven effective for creating the tetrahydroquinoline core and could be adapted for the synthesis of the 5-ethyl derivative. nih.gov
Another key area is the use of advanced catalytic systems. While hydrogenation of quinolines is a standard method, future work could employ novel catalysts to enhance efficiency and selectivity. wikipedia.org This includes:
Borrowing Hydrogen (BH) Methodology : This powerful strategy uses catalysts, such as those based on manganese, to facilitate the formation of C-N bonds from alcohols, producing water as the sole byproduct. acs.org Applying this to the synthesis of this compound from readily available starting materials like 2-aminobenzyl alcohols and simple secondary alcohols presents an atom-efficient pathway. acs.org
Noble and Earth-Abundant Metal Catalysis : Gold-catalyzed tandem hydroamination/asymmetric transfer hydrogenation has been shown to produce tetrahydroquinolines in excellent yields. organic-chemistry.org Similarly, ligand-free silver-catalyzed reductions and cobalt-based transfer hydrogenation offer environmentally friendly and practical alternatives. organic-chemistry.org
Electrochemical Synthesis : Electrochemical methods provide a green alternative by using electricity to drive reactions. The electrochemical hydrocyanomethylation or hydrogenation of quinoline (B57606) skeletons using acetonitrile (B52724) as both a hydrogen source and a cyanomethyl precursor represents a mild and efficient route to tetrahydroquinoline derivatives. rsc.org
Furthermore, the use of green catalysts and solvents , such as ionic liquids under ultrasound irradiation, could offer clean, high-yielding, and reusable systems for synthesizing the core structure. researchgate.net
| Research Area | Potential Advantage | Relevant Methodologies |
| Domino Reactions | High atom economy, reduced waste, operational simplicity | Reduction-reductive amination sequences nih.gov |
| Borrowing Hydrogen | Use of simple starting materials, water as byproduct | Manganese PN3 pincer catalysts acs.org |
| Advanced Catalysis | High efficiency, selectivity, milder conditions | Gold, Silver, Cobalt catalysis organic-chemistry.org |
| Electrochemistry | Green energy source, mild reaction conditions | Hydrogenation using acetonitrile rsc.org |
| Green Solvents | Catalyst reusability, environmentally benign | Ionic liquids with ultrasound irradiation researchgate.net |
Discovery of Unprecedented Reactivity Patterns and Chemical Transformations
While the synthesis of the tetrahydroquinoline core is well-explored, future research should also delve into uncovering new reactivity patterns for derivatives like this compound. Understanding its unique chemical behavior is crucial for its application as a building block in more complex molecular architectures.
Future investigations could focus on:
Domino Reactions for Functionalization : Beyond synthesis, domino reactions can be used to introduce complexity. For instance, sequences involving acid-catalyzed ring closures or rearrangements could lead to novel fused-ring systems starting from a pre-formed this compound scaffold. mdpi.com
Metal-Mediated C-H Functionalization : Direct functionalization of the C-H bonds on the aromatic or heterocyclic ring would be a highly efficient way to introduce new substituents. Research into transition metal-catalyzed C-H activation could unlock regioselective modifications that are difficult to achieve through classical methods.
Cycloaddition Reactions : The tetrahydroquinoline nucleus can participate in various cycloaddition reactions. Investigating intramolecular Diels-Alder reactions with substrates derived from this compound could provide access to complex polycyclic structures. bath.ac.uk Similarly, 1,3-dipolar cycloaddition reactions represent another avenue for constructing novel heterocyclic systems. bath.ac.uk
Rearrangement Reactions : The exploration of sigmatropic rearrangements, such as the rsc.orgdoaj.org-sigmatropic rearrangement of 2-substituted-1,2,3,4-tetrahydroisoquinoline-3-esters, suggests that similar transformations could be investigated for the quinoline counterpart, potentially leading to unexpected and valuable molecular scaffolds. bath.ac.uk
Integration of Machine Learning and AI in Predictive Organic Synthesis
The intersection of artificial intelligence (AI) and chemistry is set to revolutionize how chemical synthesis is planned and executed. For this compound, machine learning (ML) offers powerful tools to accelerate research and development.
Key future applications include:
Predicting Reaction Outcomes : ML models, particularly deep convolutional neural networks, can be trained on vast datasets of chemical reactions to predict the products of a given set of reactants and reagents. researchgate.net This could be used to forecast the outcomes of novel transformations attempted on the this compound core.
Site Selectivity Prediction : A significant challenge in functionalizing complex molecules is predicting which site will react. ML algorithms can analyze molecular features, such as quantum chemical descriptors, to predict the regioselectivity of reactions like electrophilic aromatic substitution with high accuracy. doaj.org This would be invaluable for planning the selective functionalization of the this compound molecule.
Retrosynthetic Analysis : AI can be trained to perform retrosynthesis, breaking down a target molecule into simpler, commercially available starting materials. researchgate.net This would streamline the design of novel synthetic routes to complex molecules derived from this compound.
Accelerating Drug Design : By integrating ML with molecular docking and dynamics, researchers can more rapidly design and screen derivatives for potential biological activity, compensating for the shortcomings of purely theoretical models and improving the classification of compounds as active or inactive. mdpi.comnih.gov
Development of Flow Chemistry and Automation for Scalable Production
For any compound to be utilized in large-scale applications, its synthesis must be scalable, safe, and efficient. Flow chemistry, which involves performing reactions in a continuous stream rather than in a traditional batch flask, offers significant advantages.
Future research in this area should focus on:
Multi-step Flow Synthesis : Complex organic syntheses can be streamlined by connecting multiple flow reactors in sequence, allowing for multi-step reactions to occur without manual handling of potentially unstable intermediates. nih.gov This approach could be used to develop an automated, end-to-end process for producing this compound and its derivatives.
Safe Handling of Hazardous Reagents : Flow reactors enhance safety by minimizing the volume of hazardous reagents and unstable intermediates present at any given time. nih.gov This is particularly advantageous for reactions that are difficult or dangerous to scale up in batch mode.
Integration with Computational Tools : Combining flow synthesis with computational chemistry allows for the rapid generation and analysis of compound libraries. rsc.org A focused library of derivatives based on the this compound scaffold could be efficiently synthesized and screened for desired properties.
Process Optimization : The precise control over reaction parameters (temperature, pressure, mixing, and reaction time) in flow systems allows for rapid optimization, leading to higher yields and purity compared to batch processes. nih.gov This would be critical for developing a commercially viable manufacturing process for this compound.
| Technology | Application to this compound | Key Benefits |
| Machine Learning | Predicting reaction outcomes and regioselectivity doaj.orgresearchgate.net | Accelerated R&D, reduced experimentation |
| Artificial Intelligence | Automated retrosynthetic analysis researchgate.net | Efficient design of new synthetic routes |
| Flow Chemistry | Automated, multi-step synthesis of derivatives rsc.orgnih.gov | Scalability, safety, efficiency, rapid optimization |
| Automation | Generation of compound libraries for screening | High-throughput discovery |
Q & A
Q. What experimental controls are essential for reproducibility in tetrahydroquinoline-based pharmacological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
